2,6-dibromo-4,8-dihexylthieno[2,3-f][1]benzothiole
Overview
Description
2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b’]dithiophene is an organic compound with the molecular formula C22H28Br2S2. It is a derivative of benzo[1,2-b:4,5-b’]dithiophene, a class of compounds known for their applications in organic electronics, particularly in organic photovoltaics and organic field-effect transistors (OFETs) .
Mechanism of Action
Target of Action
It is known that this compound is used in the synthesis of novel regioregular poly(4,8-didodecylbenzo[1,2-b:4,5-b’]dithiophene), which is used as a semiconductor in organic thin-film transistors .
Mode of Action
It is known that the compound is used in the synthesis of a polymer that exhibits semiconducting properties . This suggests that the compound may interact with its targets to facilitate electron transfer, a key process in semiconductors.
Result of Action
It is known that the compound is used in the synthesis of a polymer that exhibits semiconducting properties . This suggests that the compound may contribute to the formation of structures that facilitate electron transfer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b’]dithiophene typically involves the bromination of 4,8-dihexylbenzo[1,2-b:4,5-b’]dithiophene. This reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as chloroform or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b’]dithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki or Stille coupling reactions to form larger conjugated systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, or alkoxides.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with solvents like toluene or tetrahydrofuran (THF) under inert atmosphere conditions.
Major Products
Substitution Products: Depending on the nucleophile used, products can include thiolated, aminated, or alkoxylated derivatives.
Coupling Products: Larger conjugated systems or polymers with extended π-conjugation.
Scientific Research Applications
2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b’]dithiophene has several scientific research applications:
Organic Electronics: It is used as a building block in the synthesis of organic semiconductors for OFETs and organic photovoltaics.
Material Science:
Chemical Research: It serves as a precursor for the synthesis of more complex organic molecules and polymers.
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4,8-dioctylbenzo[1,2-b:4,5-b’]dithiophene
- 2,6-Dibromo-4,8-didecylbenzo[1,2-b:4,5-b’]dithiophene
- 2,6-Dibromo-4,8-didodecylbenzo[1,2-b:4,5-b’]dithiophene
Uniqueness
Compared to its analogs with different alkyl chain lengths, 2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b’]dithiophene offers a balance between solubility and electronic properties. The hexyl chains provide sufficient solubility in organic solvents, which is crucial for solution processing techniques used in the fabrication of electronic devices .
Properties
IUPAC Name |
2,6-dibromo-4,8-dihexylthieno[2,3-f][1]benzothiole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28Br2S2/c1-3-5-7-9-11-15-17-13-19(23)26-22(17)16(12-10-8-6-4-2)18-14-20(24)25-21(15)18/h13-14H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYXKECIKVHBKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)CCCCCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Br2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90735930 | |
Record name | 2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']bisthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
516.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
359017-65-5 | |
Record name | 2,6-Dibromo-4,8-dihexylbenzo[1,2-b:4,5-b']bisthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90735930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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